molecular formula C8H4N2OS B12838977 5-Hydroxy-2-thiocyanatobenzonitrile

5-Hydroxy-2-thiocyanatobenzonitrile

Katalognummer: B12838977
Molekulargewicht: 176.20 g/mol
InChI-Schlüssel: RPQVZASWYFHMFM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Hydroxy-2-thiocyanatobenzonitrile is an organic compound that features a hydroxyl group, a thiocyanate group, and a benzonitrile moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-2-thiocyanatobenzonitrile typically involves the introduction of the thiocyanate group to a benzonitrile derivative. One common method is the reaction of 5-hydroxybenzonitrile with thiocyanogen under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to prevent decomposition of the thiocyanate group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents, can be employed to minimize environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

5-Hydroxy-2-thiocyanatobenzonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The thiocyanate group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or alcohols can react with the thiocyanate group under basic conditions.

Major Products Formed

    Oxidation: Formation of 5-hydroxy-2-cyanobenzaldehyde.

    Reduction: Formation of 5-hydroxy-2-aminobenzonitrile.

    Substitution: Formation of various substituted benzonitrile derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

5-Hydroxy-2-thiocyanatobenzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique functional groups.

Wirkmechanismus

The mechanism of action of 5-Hydroxy-2-thiocyanatobenzonitrile depends on its interaction with specific molecular targets. For example, its antimicrobial activity may involve the inhibition of bacterial enzymes or disruption of cell membranes. The thiocyanate group can interact with metal ions, potentially affecting metalloproteins and enzymes. The hydroxyl and nitrile groups can also participate in hydrogen bonding and other interactions with biological molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Hydroxy-2-cyanobenzaldehyde: Similar structure but lacks the thiocyanate group.

    5-Hydroxy-2-aminobenzonitrile: Similar structure but has an amine group instead of a thiocyanate group.

    5-Hydroxy-2-thiocyanatobenzaldehyde: Similar structure but has an aldehyde group instead of a nitrile group.

Uniqueness

5-Hydroxy-2-thiocyanatobenzonitrile is unique due to the presence of both a hydroxyl group and a thiocyanate group on the benzonitrile moiety

Eigenschaften

Molekularformel

C8H4N2OS

Molekulargewicht

176.20 g/mol

IUPAC-Name

(2-cyano-4-hydroxyphenyl) thiocyanate

InChI

InChI=1S/C8H4N2OS/c9-4-6-3-7(11)1-2-8(6)12-5-10/h1-3,11H

InChI-Schlüssel

RPQVZASWYFHMFM-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1O)C#N)SC#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.